Due to its non-toxic and readily biodegradable nature, (2S)-2-Ethylhexyl 2-hydroxypropanoate has been studied as a potential replacement for traditional solvents in various industrial applications. Research suggests its potential use in cleaning formulations, paints and coatings, and even as a plasticizer due to its compatibility with various polymers.
The biocompatible and biodegradable properties of (2S)-2-Ethylhexyl 2-hydroxypropanoate make it a potential candidate for drug delivery systems. Studies have explored its use in encapsulating and delivering hydrophobic drugs, as well as for sustained drug release applications.
The emollient and moisturizing properties of (2S)-2-Ethylhexyl 2-hydroxypropanoate have led to its investigation for use in cosmetics and personal care products. Studies suggest its potential as a skin conditioning agent and for improving the feel and spreadability of formulations.
2-Ethylhexyl (2S)-2-hydroxypropanoate, also known as 2-ethylhexyl lactate, is an ester derived from lactic acid and 2-ethylhexanol. Its chemical formula is C11H22O3, and it has a molecular weight of approximately 202.29 g/mol. This compound is characterized by its mild, pleasant odor and is typically a colorless liquid. It is chiral, existing as two enantiomers, with the (2S) configuration being the most commonly used in applications due to its favorable properties.
The primary reactions involving 2-ethylhexyl (2S)-2-hydroxypropanoate include:
These reactions are significant in both synthetic chemistry and in the degradation of the compound in biological systems.
2-Ethylhexyl (2S)-2-hydroxypropanoate exhibits low acute toxicity and is generally considered safe for use in various applications. Studies indicate that it is readily absorbed through dermal and oral routes, with metabolites such as lactic acid being naturally present in the human body. Its safety profile includes:
The compound has demonstrated low systemic toxicity based on animal studies, suggesting that it does not accumulate significantly in biological systems.
The synthesis of 2-ethylhexyl (2S)-2-hydroxypropanoate can be achieved through several methods:
2-Ethylhexyl (2S)-2-hydroxypropanoate has a variety of applications across different industries:
Research on interaction studies indicates that 2-ethylhexyl (2S)-2-hydroxypropanoate interacts with various biological systems primarily through its metabolites. The compound’s interactions are relevant in assessing its safety profile, particularly regarding skin sensitization and irritation potential. Studies suggest that while it may cause localized irritation, systemic effects are minimal due to rapid metabolism into non-toxic components.
Several compounds share structural similarities with 2-ethylhexyl (2S)-2-hydroxypropanoate. Here are some notable comparisons:
The unique aspect of 2-ethylhexyl (2S)-2-hydroxypropanoate lies in its balance between efficacy as a solvent and safety profile. Its longer carbon chain compared to ethyl lactate allows for enhanced solvation properties while maintaining low toxicity levels, making it particularly suitable for sensitive applications like cosmetics and food products.
Corrosive;Irritant